molecular formula C16H11ClN4O5S2 B10933453 5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B10933453
M. Wt: 438.9 g/mol
InChI Key: SQSLLXCHEQRUPN-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a chlorine atom, and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by its attachment to the benzamide core. Common reagents used in the synthesis include thionyl chloride, nitrobenzene, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes several types of chemical reactions:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions include amines, substituted benzamides, and various derivatives depending on the reaction conditions.

Scientific Research Applications

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and nitro group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide include other thiazole derivatives and nitrobenzamides These compounds share structural similarities but may differ in their biological activities and applications For example, compounds like 2-chloro-4-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide may have different substitution patterns, leading to variations in their chemical reactivity and biological effects

Properties

Molecular Formula

C16H11ClN4O5S2

Molecular Weight

438.9 g/mol

IUPAC Name

5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H11ClN4O5S2/c17-10-1-6-14(21(23)24)13(9-10)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)

InChI Key

SQSLLXCHEQRUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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